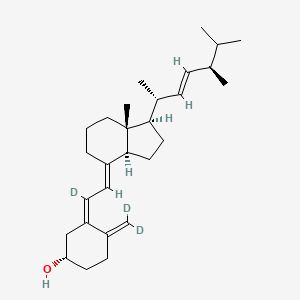

Vitamin D2 (6,19,19-d3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vitamin D2, also known as ergocalciferol, is produced by plants and mushrooms when exposed to sunlight . Vitamin D2 (6,19,19-d3) is a deuterated form of Vitamin D2 where C-6 and C-19 protons are replaced by deuterium .

Synthesis Analysis

Vitamin D2 (6,19,19-d3) can be used as an analytical standard for the quantitative analysis of vitamin D2 concentration in human blood via LC-MS/MS . The synthesis of Vitamin D2 is conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing .

Molecular Structure Analysis

The molecular structure of Vitamin D2 (6,19,19-d3) is C28H41D3O . It is a deuterated form of Vitamin D2 where C-6 and C-19 protons are replaced by deuterium .

Chemical Reactions Analysis

Vitamin D metabolites offer two possibilities for chemical derivatization: the cis diene moiety at C-5/6 and C-19 and the hydroxyl groups of the metabolites . The determination of vitamin D metabolites is almost entirely conducted from blood serum or plasma .

Physical And Chemical Properties Analysis

Vitamin D2 (6,19,19-d3) is a deuterated form of Vitamin D2 where C-6 and C-19 protons are replaced by deuterium . It is produced by plants and mushrooms when exposed to sunlight .

Wissenschaftliche Forschungsanwendungen

Analytical Standard in Blood Analysis

VD2-D3 can be used as an analytical standard for the quantitative analysis of vitamin D2 concentration in human blood via LC-MS/MS. This application is crucial for accurately measuring vitamin D levels in patients and for research purposes .

Bone Health and Mineral Density

Research has shown that Vitamin D2, and by extension VD2-D3, plays a significant role in bone health by aiding in the absorption of calcium and phosphorus. It’s used in studies to evaluate its efficacy in improving bone mineral density and reducing fracture risks .

Muscle Strength and Function

Studies have utilized Vitamin D2 to assess its impact on muscle strength and function. This includes evaluating hand grip strength and isometric muscle strength, which are important indicators of overall muscle health .

Immune System Modulation

Vitamin D2 derivatives like VD2-D3 have been studied for their role in immune system modulation. For instance, they have been shown to synergistically reduce HCV replication with IFN-alfa in cell culture and activate gene expression related to immune responses .

Antiviral Applications

The antiviral properties of Vitamin D2 are being explored, particularly its potential synergistic effects with other treatments in reducing viral replication, such as in the case of HCV mentioned earlier .

COVID-19 Research

VD2-D3 has been implicated in COVID-19 research, with studies analyzing the effect of Vitamin D supplementation on severe cases, ICU admissions, and mortality associated with the virus .

Wirkmechanismus

Target of Action

The primary target of Vitamin D2 (6,19,19-d3), also known as VD2-D3, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that regulates the transcription of target genes involved in calcium and phosphate metabolism, bone mineralization, and bone remodeling . VDR is found in nearly every cell in the body , and it plays a crucial role in a number of physiological processes such as bone health, immune function, and the regulation of calcium metabolism .

Mode of Action

VD2-D3 interacts with its target, the VDR, by binding to it. This binding activates the VDR, which in turn modulates the expression of hundreds of primary vitamin D target genes . The activated VDR can inhibit the expression of proliferation and profibrotic markers in hepatic stellate cells .

Biochemical Pathways

VD2-D3 is involved in the phospho-calcium metabolism, maintaining normal calcium levels and bone health development . It is converted to 25-hydroxyvitamin D3 and then to 1,25-dihydroxyvitamin D3, the biologically active form . This conversion involves the liver and kidneys . The active form of VD2-D3, 1,25-dihydroxyvitamin D3, plays a significant role in maintaining an adequate level of calcium and phosphate concentrations .

Result of Action

The molecular and cellular effects of VD2-D3’s action include its antiproliferative and antifibrotic effects on liver fibrosis by inhibiting the expression of proliferation and profibrotic markers in hepatic stellate cells and excessive deposition of extracellular matrix components . It also plays a role in cell growth and differentiation and immune function .

Action Environment

The action, efficacy, and stability of VD2-D3 can be influenced by environmental factors. For instance, the main source of VD2-D3 is endogenous synthesis from 7-dehydrocholesterol in the human skin after sun exposure . Therefore, the amount of sun exposure can significantly impact the levels of VD2-D3 in the body. Furthermore, dietary intake of foods rich in VD2-D3, such as egg yolk, flesh of fatty fish, and fish liver oils, can also influence its levels .

Safety and Hazards

Vitamin D2 (6,19,19-d3) is classified as Acute Tox. 3 (Oral), Acute Tox. 3 (Dermal), Acute Tox. 2 (Inhalation:dust,mist), and STOT RE 1 . It can cause damage to organs (respiratory system/digestive system, Skin) through prolonged or repeated exposure (in contact with skin, if inhaled, if swallowed) .

Eigenschaften

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i4D2,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHNRXZTMCUDQ-OQGZBSKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitamin D2 (6,19,19-d3) | |

CAS RN |

1217448-46-8 |

Source

|

| Record name | 1217448-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)